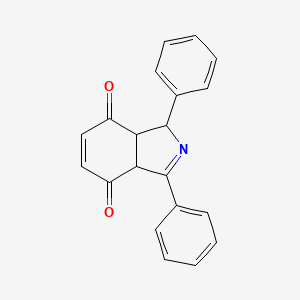
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione is a chemical compound with the molecular formula C20H16O3 It is a member of the isoindole family, characterized by a fused ring structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione typically involves the reaction of phthalic anhydride with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the isoindole ring. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Advanced purification techniques, such as chromatography, are utilized to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione involves its interaction with specific molecular targets within cells. The compound can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. It also exhibits anti-inflammatory properties by inhibiting the activity of certain enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-
Uniqueness
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
138212-06-3 |
|---|---|
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
1,3-diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione |
InChI |
InChI=1S/C20H15NO2/c22-15-11-12-16(23)18-17(15)19(13-7-3-1-4-8-13)21-20(18)14-9-5-2-6-10-14/h1-12,17-19H |
Clé InChI |
YXJLJQLXCBIVPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3C(C(=O)C=CC3=O)C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



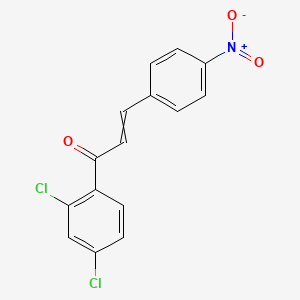
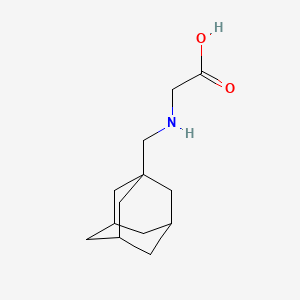
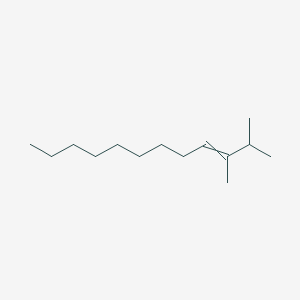



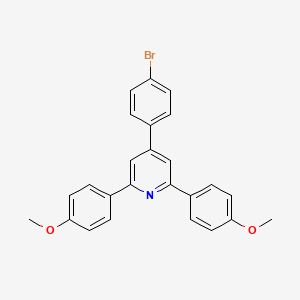

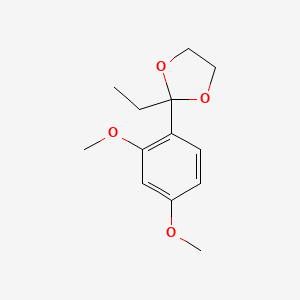

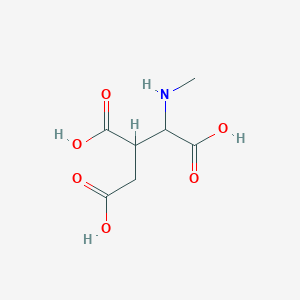
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

